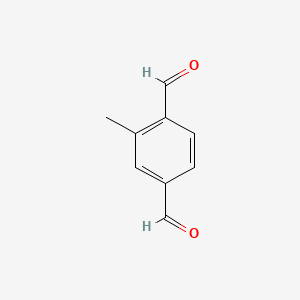
2-Methylterephthalaldehyde
Übersicht
Beschreibung
2-Methylterephthalaldehyde is a chemical compound with the molecular formula C9H8O2 . It is also known by other names such as 1,4-Benzenedicarboxaldehyde, 2-methyl- [ACD/Index Name], 2-Méthyltéréphtalaldéhyde [French] [ACD/IUPAC Name], 2-Methylterephthalaldehyd [German] [ACD/IUPAC Name], and Terephthalaldehyde, methyl- .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The average mass is 148.159 Da and the monoisotopic mass is 148.052429 Da .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Shape-Selective Methylation : The methylation of 2-methylnaphthalene, a process related to 2-Methylterephthalaldehyde, for the synthesis of advanced polymer materials like polyethylenenaphthalate, has been studied using computational models. This research focuses on the efficiency and selectivity of the methylation process in industrial applications (Nie et al., 2012).
Environmental Applications
- Adsorptive Removal of Harmful Dyes : A study demonstrates the use of metal-organic frameworks, specifically iron terephthalate, for the removal of toxic dyes from contaminated water. This research highlights the potential environmental applications of compounds related to this compound in water purification processes (Haque et al., 2011).
Alternative Solvent Applications
- Biomass-Derived Solvent : Research into 2-Methyltetrahydrofuran, a solvent derived from similar compounds, reveals its utility in environmentally benign synthesis strategies. This indicates the potential of this compound derivatives in sustainable organic chemistry applications (Pace et al., 2012).
Polymer Chemistry Applications
- Synthesis of Macrocycle Compounds : The catalytic reaction of terephthalaldehyde, a compound structurally similar to this compound, with methyl acrylate, demonstrates applications in synthesizing complex macrocycle compounds. This indicates potential use in the development of novel polymers and materials (Bauchat & Foucaud, 1989).
Surface Coating and Film Applications
- Self-Cleaning Antireflective Films : A study involving poly(ethylene terephthalate) films with coatings derived from TiO2 particles, closely related to this compound chemistry, shows significant self-cleaning and antireflective properties. This is relevant for applications in surface coatings and protective films (Nakata et al., 2011).
Eigenschaften
IUPAC Name |
2-methylterephthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHWRUCVFATHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3120820.png)
![1-[5-(2-Methylphenyl)-2-thienyl]ethanone](/img/structure/B3120837.png)
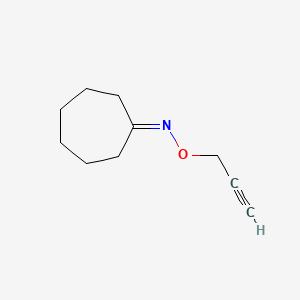
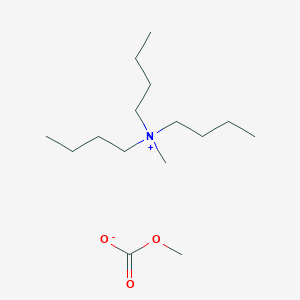
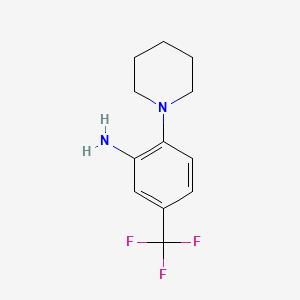
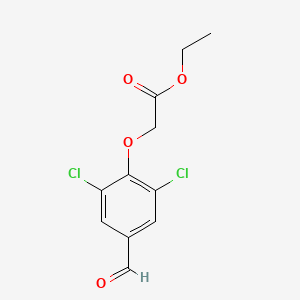
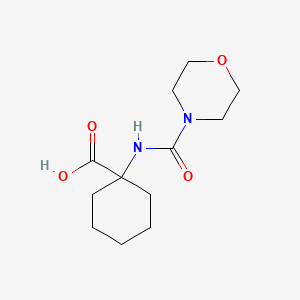

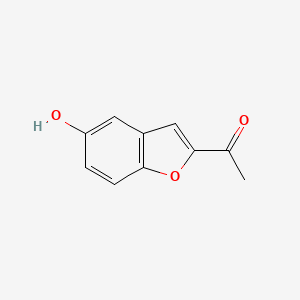
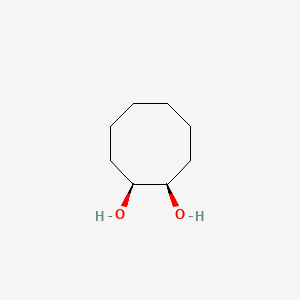
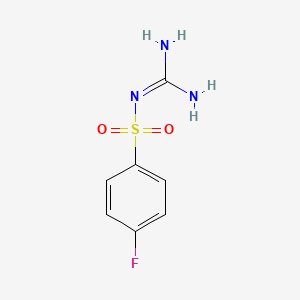
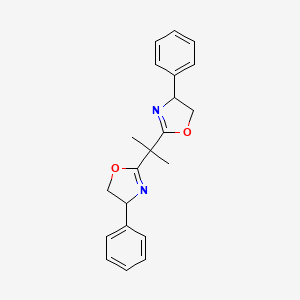
![Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI)](/img/structure/B3120915.png)